molecular formula C8H15ClN2O B15324894 rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans CAS No. 2138233-23-3

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans

Cat. No.: B15324894
CAS No.: 2138233-23-3
M. Wt: 190.67 g/mol
InChI Key: UOQSLUJJTIYXBZ-HNJRQZNRSA-N
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Description

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a cyclopropyl group and a piperidin-2-one core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans typically involves multicomponent reactions (MCRs) catalyzed by transition metals. These reactions incorporate multiple functional groups to form the desired product in a single step. Common catalysts include group 4–8 transition metals, which offer advantages in terms of cost and earth abundance .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods often utilize lipase-catalyzed resolutions to achieve high enantiomeric excess and yield . The process conditions are optimized to ensure efficient conversion and separation of the desired enantiomers.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions leading to functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized piperidin-2-one derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans
  • rac-(5R,6S)-5-amino-6-methylpiperidin-2-one, trans

Uniqueness

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans stands out due to its cyclopropyl group, which imparts unique steric and electronic properties.

Properties

CAS No.

2138233-23-3

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c9-6-3-4-7(11)10-8(6)5-1-2-5;/h5-6,8H,1-4,9H2,(H,10,11);1H/t6-,8+;/m1./s1

InChI Key

UOQSLUJJTIYXBZ-HNJRQZNRSA-N

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1N)C2CC2.Cl

Canonical SMILES

C1CC1C2C(CCC(=O)N2)N.Cl

Origin of Product

United States

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